PI3K-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-30 is a compound that acts as an inhibitor of phosphoinositide 3-kinase (PI3K). Phosphoinositide 3-kinases are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. These enzymes play a crucial role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-30 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-30 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
PI3K-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying cell growth, proliferation, and survival.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancer and other diseases characterized by dysregulated PI3K signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway
Mechanism of Action
PI3K-IN-30 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin signaling pathway, leading to decreased cellular proliferation and increased cellular death. The compound specifically targets the catalytic subunit of PI3K, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting the growth and survival of cancer cells .
Comparison with Similar Compounds
PI3K-IN-30 is unique compared to other PI3K inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
Alpelisib: A PI3K-alpha isoform-specific inhibitor used in the treatment of breast cancer.
Idelalisib: A PI3K-delta-specific inhibitor used in the treatment of certain types of leukemia and lymphoma.
GDC-0077: Another PI3K-alpha isoform-specific inhibitor currently undergoing clinical trials
These compounds share a common target but differ in their specificity, efficacy, and safety profiles. This compound’s unique structure allows for selective inhibition of specific PI3K isoforms, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H25F2N7O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-methoxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H25F2N7O3/c1-31-11-7-27(6-10-30)18-24-19(28-8-12-32-13-9-28)26-20(25-18)29-15-5-3-2-4-14(15)23-17(29)16(21)22/h2-5,16,30H,6-13H2,1H3 |
InChI Key |
DTTGBWQUOGWGMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCO)C1=NC(=NC(=N1)N2CCOCC2)N3C4=CC=CC=C4N=C3C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.